molecular formula C3H6N2O3 B586117 N-Methylnitroacetamide-d3 CAS No. 1795020-80-2

N-Methylnitroacetamide-d3

Cat. No. B586117
CAS RN: 1795020-80-2
M. Wt: 121.11
InChI Key: RXGDLJRIJKYANC-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylnitroacetamide-d3 is a labelled analogue of N-Methylnitroacetamide, which is a degradation product of Ranitidine . Ranitidine is a medication that decreases stomach acid production and can be used in the treatment of peptic ulcer disease . The molecular formula of N-Methylnitroacetamide-d3 is C3H3D3N2O3 and its molecular weight is 121.11 .


Molecular Structure Analysis

The molecular structure of N-Methylnitroacetamide-d3 includes a nitro group (NO2) and an acetamide group (CH3CONH2). The presence of these functional groups can influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving N-Methylnitroacetamide-d3 .


Physical And Chemical Properties Analysis

N-Methylnitroacetamide-d3 is slightly soluble in methanol . It appears as a pale yellow solid and should be stored at 2-8°C .

Safety and Hazards

N-Methylnitroacetamide-d3 is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

2-nitro-N-(trideuteriomethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O3/c1-4-3(6)2-5(7)8/h2H2,1H3,(H,4,6)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGDLJRIJKYANC-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylnitroacetamide-d3

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